1,2-Anthracenediol, 1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Anthracenediol, 1,2-dihydro-, trans-: is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of 1,2-anthraquinone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically occurs at room temperature and yields the desired diol product.
Industrial Production Methods: Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of anthracene.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 1,2-Anthraquinone.
Reduction: Anthracene.
Substitution: Esters of 1,2-Anthracenediol.
Scientific Research Applications
1,2-Anthracenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structural properties make it useful in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system allows it to participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical and biological systems.
Comparison with Similar Compounds
1,2-Anthraquinone: An oxidized form of 1,2-Anthracenediol.
Anthracene: The parent hydrocarbon of 1,2-Anthracenediol.
1,2-Anthracenediol, 1,2-dihydro-, cis-: A stereoisomer of the trans- compound.
Uniqueness: 1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The trans- configuration of the hydroxyl groups can lead to different physical and chemical properties compared to its cis- counterpart.
Properties
CAS No. |
82311-44-2 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI Key |
UJETWGFPSGKAAS-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.